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molecular formula C15H14O2 B8581542 Methyl 4-methyl-[1,1'-biphenyl]-3-carboxylate

Methyl 4-methyl-[1,1'-biphenyl]-3-carboxylate

Cat. No. B8581542
M. Wt: 226.27 g/mol
InChI Key: DVMKOWMMZIWHBY-UHFFFAOYSA-N
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Patent
US09403813B2

Procedure details

32% aq. NaOH (74 mL) was added to a rt solution of methyl 4-methyl-[1,1′-biphenyl]-3-carboxylate (15.5 g, 0.068 mol) in MeOH (124 mL). The rxn mixture was stirred at 65° C. for 2 h, then the org. solvent was evaporated, water added, and the aq. layer acidified with conc. HCl. The mixture was stirred at rt for 30 min, and the precipitate was filtered off to give the title compound A-1-14 as a white solid. LC-MS A: tR=0.80 min; [M+H]+=no ionization.
Name
Quantity
74 mL
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step One
Name
Quantity
124 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[CH3:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:6][C:5]=1C(OC)=O.[CH3:20][OH:21]>>[CH3:3][C:4]1[CH:5]=[C:6]([C:20]([OH:21])=[O:1])[C:7]([C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
74 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15.5 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)C1=CC=CC=C1)C(=O)OC
Name
Quantity
124 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The rxn mixture was stirred at 65° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
solvent was evaporated
ADDITION
Type
ADDITION
Details
water added
STIRRING
Type
STIRRING
Details
The mixture was stirred at rt for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1C=C(C(=CC1)C1=CC=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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